molecular formula C17H21N3O3 B5704253 N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

Numéro de catalogue B5704253
Poids moléculaire: 315.37 g/mol
Clé InChI: XWQAQECFQFCVCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as CHQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CHQ belongs to the class of quinazoline derivatives and has been studied for its ability to modulate various biological pathways.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). This compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. Additionally, this compound has been shown to modulate the activity of the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, MMPs, and PDEs, which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In vivo studies have shown that this compound has anti-inflammatory and anti-cancer activities. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its ability to modulate multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Orientations Futures

There are several potential future directions for research on N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may have potential as a treatment for viral infections, such as COVID-19. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves the condensation reaction between 2-aminobenzamide and cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethyl chloroformate and triethylamine to yield this compound. The yield of this compound is around 60%, and the purity can be improved by recrystallization.

Applications De Recherche Scientifique

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been studied for its potential therapeutic properties in various areas of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its ability to modulate the immune system and as a potential treatment for autoimmune diseases. Additionally, this compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.

Propriétés

IUPAC Name

N-cyclohexyl-3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-20-16(22)13-9-8-11(10-14(13)19-17(20)23)15(21)18-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQAQECFQFCVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.